An In-Depth Technical Guide to the Chemical Properties of 3',2,2-Trimethylbutyrophenone
An In-Depth Technical Guide to the Chemical Properties of 3',2,2-Trimethylbutyrophenone
Introduction
3',2,2-Trimethylbutyrophenone, also known by its systematic IUPAC name 2,2-Dimethyl-1-(3-methylphenyl)-1-butanone, is an aromatic ketone characterized by a carbonyl group connecting a meta-substituted tolyl ring and a sterically hindered tert-butyl group. Its molecular structure presents an interesting case study in the interplay of electronic effects from the aromatic system and significant steric hindrance adjacent to the carbonyl carbon. This guide provides a comprehensive overview of its chemical properties, synthesis, and predicted reactivity, offering valuable insights for researchers, scientists, and professionals in drug development and chemical synthesis. While experimental data on this specific molecule is limited in publicly accessible literature, this document leverages established principles of organic chemistry and spectroscopic data from analogous compounds to construct a robust predictive profile.
Physicochemical and Computed Properties
The fundamental properties of 3',2,2-Trimethylbutyrophenone are summarized below. The boiling point and density are predicted values based on computational models.
| Property | Value | Reference |
| CAS Number | 898765-02-1 | [1] |
| Molecular Formula | C₁₃H₁₈O | [1] |
| Molecular Weight | 190.28 g/mol | [1] |
| Synonyms | 2,2-Dimethyl-1-(3-methylphenyl)-1-butanone, 2,2-dimethyl-1-(m-tolyl)butan-1-one | [1][2] |
| Predicted Boiling Point | 272.9 ± 9.0 °C | [1] |
| Predicted Density | 0.935 ± 0.06 g/cm³ | [1] |
| XLogP3 | 3.7 | [2] |
| Hydrogen Bond Donor Count | 0 | [2] |
| Hydrogen Bond Acceptor Count | 1 | [2] |
| Rotatable Bond Count | 3 | [2] |
Proposed Synthesis and Mechanistic Considerations
A prevalent and logical method for the synthesis of aromatic ketones is the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction involves the reaction of an aromatic compound with an acyl halide or anhydride in the presence of a strong Lewis acid catalyst. For 3',2,2-Trimethylbutyrophenone, the synthesis would logically proceed via the acylation of toluene with 2,2-dimethylbutanoyl chloride.
The methyl group of toluene is an ortho-, para-directing activator. However, the significant steric bulk of the incoming 2,2-dimethylbutanoyl group (an acylium ion intermediate) would heavily favor substitution at the less hindered para-position. To achieve the desired meta-substitution, a multi-step synthesis starting from a meta-directing precursor or employing more advanced synthetic strategies would be necessary. However, for the purpose of illustrating a fundamental approach, the Friedel-Crafts acylation of toluene is detailed below, which would yield the isomeric 4'-methyl derivative as the major product, with the 3'-methyl isomer (the target compound) as a potential minor product or requiring a different starting material.
Experimental Protocol: Friedel-Crafts Acylation of Toluene
This protocol is a generalized procedure for the synthesis of methyl-substituted 2,2-dimethylbutyrophenones.
-
Apparatus Setup : Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a gas outlet to a trap for HCl gas.[3][4]
-
Reagent Preparation : In the round-bottom flask, suspend anhydrous aluminum chloride (AlCl₃) (1.1 eq.) in a dry, inert solvent such as dichloromethane (CH₂Cl₂). Cool the mixture in an ice bath.[3]
-
Acylium Ion Formation : Dissolve 2,2-dimethylbutanoyl chloride (1.0 eq.) in dry dichloromethane and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension. The reaction is exothermic and should be controlled by the rate of addition.[3]
-
Electrophilic Aromatic Substitution : After the formation of the acylium ion complex, add toluene (1.0 eq.), dissolved in dry dichloromethane, dropwise to the reaction mixture at 0°C.
-
Reaction Progression : After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction goes to completion.[5]
-
Workup : Carefully quench the reaction by slowly pouring the mixture over crushed ice and concentrated HCl. This will decompose the aluminum chloride complex. Separate the organic layer using a separatory funnel.
-
Purification : Wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) and then with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.[6]
-
Isolation : The resulting crude product can be purified by column chromatography on silica gel or by vacuum distillation to isolate the desired ketone isomers.
Caption: Proposed Friedel-Crafts Acylation Workflow.
Predicted Spectroscopic Profile
No experimental spectra for 3',2,2-Trimethylbutyrophenone are readily available. However, a detailed prediction of its key spectroscopic features can be made based on its structure and comparison with analogous compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments:
-
Aromatic Protons (δ 7.2-7.8 ppm) : The four protons on the meta-substituted ring will appear as complex multiplets in this region. The exact chemical shifts will be influenced by the electron-withdrawing effect of the carbonyl group and the electron-donating effect of the methyl group.
-
Aromatic Methyl Protons (δ ~2.4 ppm) : The three protons of the methyl group attached to the aromatic ring are expected to appear as a singlet.
-
Methylene Protons (δ ~1.2 ppm) : The two protons of the ethyl group's methylene (-CH₂-) are expected to be a quartet due to coupling with the adjacent methyl group.
-
tert-Butyl Protons (δ ~1.0 ppm) : The nine equivalent protons of the two methyl groups attached to the quaternary carbon will likely appear as a singlet, being sterically shielded and having no adjacent protons to couple with.
-
Ethyl Methyl Protons (δ ~0.8 ppm) : The three protons of the ethyl group's terminal methyl (-CH₃) will appear as a triplet due to coupling with the adjacent methylene group.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon skeleton:
-
Carbonyl Carbon (δ > 190 ppm) : The carbonyl carbon is highly deshielded and will appear far downfield.
-
Aromatic Carbons (δ 125-140 ppm) : Six distinct signals are expected for the aromatic carbons, with the carbon attached to the carbonyl group being the most deshielded.
-
Quaternary Carbon (δ ~45 ppm) : The quaternary carbon of the 2,2-dimethylbutyl group.
-
Methylene Carbon (δ ~30 ppm) : The -CH₂- carbon of the ethyl group.
-
Aromatic Methyl Carbon (δ ~21 ppm) : The carbon of the methyl group on the tolyl ring.
-
tert-Butyl Methyl Carbons (δ ~25 ppm) : The carbons of the two methyl groups attached to the quaternary carbon.
-
Ethyl Methyl Carbon (δ ~8 ppm) : The terminal methyl carbon of the ethyl group.
Infrared (IR) Spectroscopy
The IR spectrum is a powerful tool for identifying functional groups.
-
C=O Stretch (1680-1700 cm⁻¹) : A strong, sharp absorption band in this region is characteristic of an aromatic ketone. Conjugation with the aromatic ring lowers the frequency compared to a saturated ketone (typically 1715 cm⁻¹).
-
sp² C-H Stretch (3000-3100 cm⁻¹) : Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹.[7]
-
sp³ C-H Stretch (2850-3000 cm⁻¹) : Stretching vibrations from the methyl and methylene groups will be observed just below 3000 cm⁻¹.[8]
-
C=C Stretch (1450-1600 cm⁻¹) : Aromatic ring carbon-carbon stretching vibrations will show several bands in this region.[9]
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern.
-
Molecular Ion (M⁺) : The molecular ion peak would be observed at m/z = 190.
-
Major Fragmentation Pathways : The most likely fragmentation is alpha-cleavage on either side of the carbonyl group.
-
Loss of the tert-butyl group (•C(CH₃)₂CH₂CH₃) would result in a fragment ion corresponding to the 3-methylbenzoyl cation at m/z = 119 .
-
Loss of the m-tolyl group (•C₆H₄CH₃) would result in a fragment ion at m/z = 99 .
-
A McLafferty rearrangement is possible if a gamma-hydrogen is present, but in this structure, it is less likely to be a dominant pathway. The formation of a fragment ion at m/z 120, seen in butyrophenone, results from a McLafferty rearrangement.[2]
-
Reactivity and Mechanistic Pathways
The reactivity of 3',2,2-Trimethylbutyrophenone is governed by the carbonyl group, the adjacent sterically hindered alkyl group, and the activated aromatic ring.
Reactions at the Carbonyl Group
The carbonyl carbon is electrophilic and susceptible to nucleophilic attack. However, the bulky 2,2-dimethylbutyl group provides significant steric hindrance, which will slow down or prevent reactions with bulky nucleophiles.[1]
-
Reduction : The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The steric hindrance may require more forcing conditions compared to less hindered ketones.
-
Grignard and Organolithium Reactions : Addition of organometallic reagents will produce tertiary alcohols. The reaction rate will be highly dependent on the steric bulk of the incoming nucleophile.
-
Wittig Reaction : Conversion to an alkene using a phosphonium ylide may be challenging due to steric hindrance around the carbonyl group.
Reactions involving the Aromatic Ring
The aromatic ring is activated by the methyl group and deactivated by the carbonyl group. Further electrophilic aromatic substitution will be directed by both groups. The ortho/para-directing methyl group and the meta-directing acyl group will direct incoming electrophiles to the positions ortho and para to the methyl group, and meta to the acyl group.
Caption: Key Reactivity Pathways of 3',2,2-Trimethylbutyrophenone.
Potential Applications in Research and Drug Development
While specific applications for 3',2,2-Trimethylbutyrophenone have not been documented, its structure suggests potential utility in several areas:
-
Synthetic Intermediate : As a ketone, it can serve as a precursor for the synthesis of more complex molecules, including alcohols, alkenes, and other functionalized aromatic compounds. The sterically hindered nature of the molecule could be exploited to achieve specific stereochemical outcomes in certain reactions.[1]
-
Scaffold in Medicinal Chemistry : Aromatic ketones are common structural motifs in pharmacologically active compounds. This particular scaffold could be explored for its potential as a building block in the design of novel therapeutic agents. The lipophilic nature (XLogP3 of 3.7) suggests it could be suitable for targeting non-polar binding pockets in enzymes or receptors.
-
Photochemistry : Aromatic ketones are known photoinitiators. The specific photochemical properties of this compound could be a subject of future research.
Safety and Handling
No specific MSDS is available for 3',2,2-Trimethylbutyrophenone. However, based on the general properties of aromatic ketones, the following precautions should be observed:
-
Handling : Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.
-
Hazards : Assumed to be a combustible liquid. Avoid contact with skin and eyes. May cause irritation. In case of contact, rinse thoroughly with water.
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place away from sources of ignition.
Conclusion and Future Directions
3',2,2-Trimethylbutyrophenone is an aromatic ketone with a unique combination of electronic and steric features. While detailed experimental data remains scarce, this guide has provided a comprehensive, predictive overview of its chemical properties, synthesis, spectroscopy, and reactivity based on fundamental chemical principles. The steric hindrance imparted by the 2,2-dimethylbutyl group is a defining characteristic that likely modulates its reactivity at the carbonyl center. Future experimental work is necessary to validate these predictions and to explore the potential applications of this molecule in synthetic chemistry, materials science, and drug discovery.
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